molecular formula C12H15F3N2 B3199474 1-[3-(Trifluoromethyl)phenyl]piperidin-4-amine CAS No. 1016864-56-4

1-[3-(Trifluoromethyl)phenyl]piperidin-4-amine

Cat. No.: B3199474
CAS No.: 1016864-56-4
M. Wt: 244.26 g/mol
InChI Key: YMZUGFVQGGTLQG-UHFFFAOYSA-N
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Description

1-[3-(Trifluoromethyl)phenyl]piperidin-4-amine ( 1016864-56-4) is a chemical compound with the molecular formula C 12 H 15 F 3 N 2 and a molecular weight of 244.26 g/mol . It is an arylpiperidine derivative, a class of compounds known for their significant value in medicinal chemistry and pharmaceutical research . The structure combines a piperidine ring, a common feature in bioactive molecules, with a 3-(trifluoromethyl)phenyl group. The primary research application of this compound is as a key building block (synthon) in the design and synthesis of novel bioactive molecules. Piperidine scaffolds are frequently explored in drug discovery . The incorporation of a trifluoromethyl (CF 3 ) group is a common and valuable strategy in medicinal chemistry. This group can profoundly influence a compound's properties by enhancing its metabolic stability, altering its lipophilicity, and improving membrane permeability, which can lead to increased biological activity . Specifically, N-(piperidin-4-yl) derivatives have been identified as core structures in the development of agonists for targets like GPR119, a receptor investigated for its potential in treating type 2 diabetes . Furthermore, the 4-anilidopiperidine scaffold, which is structurally related to this compound, is the foundation of powerful synthetic opioid analgesics such as fentanyl and its analogs, highlighting the pharmacological relevance of this chemical class . This product is intended For Research Use Only and is not for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[3-(trifluoromethyl)phenyl]piperidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F3N2/c13-12(14,15)9-2-1-3-11(8-9)17-6-4-10(16)5-7-17/h1-3,8,10H,4-7,16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMZUGFVQGGTLQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization of 1 3 Trifluoromethyl Phenyl Piperidin 4 Amine

Established Synthetic Routes for the 4-Aminopiperidine (B84694) Core

The construction of the target molecule can be approached in a retrosynthetic manner, typically involving two key bond formations: the creation of the piperidine-4-amine moiety and the N-arylation of the piperidine (B6355638) nitrogen.

Reductive amination is a robust and widely employed method for the synthesis of amines from carbonyl compounds. youtube.commasterorganicchemistry.com In the context of 1-[3-(trifluoromethyl)phenyl]piperidin-4-amine, this strategy is typically used to introduce the 4-amino group onto a pre-formed piperidone ring. The synthesis often commences with a protected piperidone, such as N-Boc-4-piperidone, to prevent undesired side reactions at the piperidine nitrogen.

The process involves the reaction of the ketone with an amine source, such as ammonia (B1221849) or a protected amine equivalent, in the presence of a reducing agent. The reaction proceeds through an imine or enamine intermediate which is subsequently reduced to the desired amine. pearson.com Mild reducing agents are preferred as they selectively reduce the iminium ion in the presence of the starting ketone. masterorganicchemistry.com

An optimized synthesis of related structures, such as fentanyl, frequently employs this methodology. For example, an N-substituted-4-piperidone can be reacted with aniline (B41778) in the presence of sodium triacetoxyborohydride (B8407120) to yield the corresponding 4-anilino-piperidine precursor in high yield. nih.govosti.gov

Table 1: Common Reducing Agents for Reductive Amination

Reducing Agent Abbreviation Characteristics
Sodium triacetoxyborohydride STAB Mild and selective for imines/iminium ions; commonly used in one-pot reactions.
Sodium cyanoborohydride NaBH₃CN Effective and selective, but generates toxic cyanide byproducts.
Hydrogen gas with catalyst H₂/Pd, Pt, Ni Catalytic hydrogenation is effective but can sometimes lead to over-reduction of other functional groups.

Nucleophilic aromatic substitution (SNAr) provides a direct route for the N-arylation of the piperidine ring. This reaction requires an aryl halide or sulfonate that is "activated" by the presence of strong electron-withdrawing groups on the aromatic ring. The 3-(trifluoromethyl)phenyl moiety is well-suited for this reaction, as the trifluoromethyl (CF₃) group is a potent electron-withdrawing group.

In this approach, a piperidine-4-amine derivative (often with the 4-amino group protected) acts as the nucleophile, displacing a leaving group (typically fluoride (B91410) or chloride) from the aromatic ring. The reaction is generally carried out in a polar aprotic solvent at elevated temperatures. The rate of reaction is dependent on the nature of the leaving group (F > Cl > Br > I) and the degree of activation provided by the electron-withdrawing substituents.

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen bonds. nih.govnih.gov This methodology offers a highly versatile and functional-group-tolerant alternative to traditional N-arylation methods like SNAr. beilstein-journals.org

The reaction couples an amine with an aryl halide or triflate, mediated by a palladium catalyst and a suitable phosphine (B1218219) ligand. For the synthesis of this compound, this would involve coupling piperidin-4-amine (or a protected version) with an aryl halide such as 1-bromo-3-(trifluoromethyl)benzene. A strong, non-nucleophilic base is required to facilitate the catalytic cycle. The choice of ligand is critical for reaction efficiency and can influence the scope of the transformation. beilstein-journals.org

Table 2: Representative Catalyst Systems for Buchwald-Hartwig Amination

Palladium Source Ligand Base Typical Substrates
Pd₂(dba)₃ BINAP NaOt-Bu Aryl bromides, primary/secondary amines
Pd(OAc)₂ Xantphos Cs₂CO₃ Aryl chlorides, sterically hindered amines

Advanced Functionalization Strategies for the Phenyl and Piperidine Rings

Once the core structure of this compound is assembled, further modifications can be made to either the phenyl or piperidine rings to explore structure-activity relationships.

Cross-coupling reactions are powerful tools for introducing new carbon-carbon or carbon-heteroatom bonds. nih.govnih.gov If the initial synthesis utilized an aryl halide with an additional reactive handle (e.g., 1,4-dibromo-2-(trifluoromethyl)benzene), this second handle can be used for subsequent functionalization via Suzuki, Stille, Sonogashira, or Heck couplings.

More advanced strategies involve the direct C-H functionalization of the pre-formed molecule. Palladium catalysis can enable the selective arylation of C-H bonds at various positions of the piperidine ring. acs.org The regioselectivity (e.g., α vs. β to the nitrogen) can often be controlled by the choice of ligand and directing group. rsc.orgresearchgate.net Similarly, directed C-H activation can be employed to functionalize the ortho position of the phenyl ring, guided by the piperidine nitrogen. semanticscholar.org

Regioselective reactions allow for the precise installation of functional groups at specific positions. Halogenation is a common modification that can introduce a synthetically versatile handle for further cross-coupling reactions.

The regiochemical outcome of electrophilic aromatic substitution on the 3-(trifluoromethyl)phenyl ring is governed by the directing effects of the two existing substituents.

Trifluoromethyl (-CF₃) group : A strongly deactivating, meta-directing group due to its powerful inductive electron-withdrawing effect.

Piperidin-1-yl group : A strongly activating, ortho, para-directing group due to the lone pair on the nitrogen atom.

The positions ortho and para to the activating piperidin-1-yl group are C2, C4, and C6. The positions meta to the deactivating -CF₃ group are also C2, C4, and C6. Therefore, the directing effects of both groups are synergistic, strongly favoring electrophilic attack at the C2, C4, and C6 positions of the phenyl ring. Steric hindrance from the piperidine ring may influence the ratio of substitution, often favoring the less hindered C4 and C6 positions.

Asymmetric Synthesis Approaches for Enantiomerically Pure Analogs

The synthesis of enantiomerically pure analogs of this compound is paramount for investigating their structure-activity relationships. Chiral auxiliaries and enantioselective catalysis are two prominent strategies to achieve high levels of stereocontrol in the formation of the piperidine ring.

Chiral auxiliary-mediated synthesis involves the temporary incorporation of a chiral molecule to guide the stereochemical outcome of a reaction. This auxiliary is later removed to yield the enantiomerically enriched product. In the context of piperidine synthesis, carbohydrate-based auxiliaries have demonstrated considerable success. For instance, O-derivatized amino sugars like 2,3,4-tri-O-pivaloyl-α-D-arabinopyranosylamine and 2,3,4,6-tetra-O-pivaloyl-β-D-galactosylamine have been employed as chiral auxiliaries in the enantioselective synthesis of piperidine alkaloids. researchgate.net This approach leverages the steric and stereoelectronic properties of the carbohydrate scaffold to direct nucleophilic additions to N-functionalized aldimines, thereby establishing the desired stereochemistry in the piperidine ring. researchgate.net

The general strategy involves the condensation of the chiral amine auxiliary with a suitable precursor to form a chiral imine. Subsequent diastereoselective reactions, such as additions of nucleophiles or cycloadditions, lead to the formation of the piperidine ring with a high degree of stereocontrol. The final step involves the cleavage of the auxiliary to afford the desired enantiomerically pure piperidine derivative. The choice of the chiral auxiliary and reaction conditions is critical for achieving high diastereoselectivity.

Table 1: Examples of Chiral Auxiliaries in Piperidine Synthesis

Chiral AuxiliaryType of ReactionKey Feature
2,3,4-tri-O-pivaloyl-α-D-arabinopyranosylamineDiastereoselective nucleophilic additionSteric and stereoelectronic control
2,3,4,6-tetra-O-pivaloyl-β-D-galactosylamineAsymmetric formation of the piperidine ringHigh diastereofacial differentiation
Immobilized Galactose AuxiliarySolid-phase combinatorial synthesisEnables efficient purification

Enantioselective catalysis offers a more atom-economical approach to asymmetric synthesis, as a small amount of a chiral catalyst can generate a large quantity of the enantiomerically pure product. Various catalytic systems have been developed for the asymmetric synthesis of piperidines.

Rhodium-catalyzed asymmetric reductive Heck reactions have been successfully employed for the synthesis of enantioenriched 3-substituted piperidines from pyridine (B92270) and sp2-hybridized boronic acids. acs.org This method involves a three-step process: partial reduction of pyridine, Rh-catalyzed asymmetric carbometalation, and a final reduction to yield the piperidine. acs.org This approach provides high yields and excellent enantioselectivity with a broad tolerance for different functional groups. acs.org

Copper-catalyzed asymmetric cyclizative aminoboration of unsaturated amines presents another efficient route to chiral 2,3-cis-disubstituted piperidines. nih.gov This method is particularly valuable for creating piperidines with two contiguous stereocenters with high diastereoselectivity and enantioselectivity. nih.gov

Furthermore, organocatalysis has emerged as a powerful tool in asymmetric synthesis. For example, diphenylprolinol silyl (B83357) ether has been utilized to mediate the Michael reaction of aldehydes and nitroalkenes in a four-component, one-pot synthesis of highly substituted piperidines with excellent diastereo- and enantioselectivity. nih.gov

Table 2: Enantioselective Catalytic Methods for Piperidine Synthesis

Catalyst SystemReaction TypeAdvantages
Rhodium-based catalystAsymmetric reductive Heck reactionHigh yield and enantioselectivity, broad functional group tolerance
Copper-based catalystAsymmetric cyclizative aminoborationExcellent for creating adjacent stereocenters
Diphenylprolinol silyl ether (Organocatalyst)Michael reaction followed by domino aza-Henry reaction"One-pot" synthesis, high diastereo- and enantioselectivity

Green Chemistry Principles and Sustainable Synthesis Methodologies

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize the environmental impact of drug manufacturing. The synthesis of this compound and its derivatives can be made more sustainable by considering several key aspects.

One approach is the use of greener solvents and the reduction of solvent use altogether. Water-initiated processes and solvent-free reactions are being explored for the synthesis of piperidine building blocks. ajchem-a.com Additionally, replacing hazardous reagents with more environmentally benign alternatives is a crucial step. For instance, there is a growing effort to find alternatives to piperidine, a commonly used reagent in solid-phase peptide synthesis, due to its toxicity. rsc.orgunibo.it

A notable example of a sustainable approach is the synthesis of piperidines from biomass-derived furfural (B47365). nih.gov This method utilizes a Ru1CoNP/HAP surface single-atom alloy catalyst to convert furfural into piperidine in the presence of ammonia and hydrogen under mild conditions, with yields up to 93%. nih.gov This renewable route to the piperidine core offers a significant advancement in the sustainable production of these important N-heterocycles. nih.gov

Molecular Design and Structure Activity Relationship Sar Studies of 1 3 Trifluoromethyl Phenyl Piperidin 4 Amine Analogs

Systemic Exploration of Substituent Effects on Biological Activity

The biological profile of 1-[3-(trifluoromethyl)phenyl]piperidin-4-amine analogs is highly sensitive to the nature and position of various substituents on both the phenyl and piperidine (B6355638) rings.

Impact of Trifluoromethyl Group Position and Conformation

The trifluoromethyl (-CF3) group is a key feature in modern drug design due to its unique electronic properties and metabolic stability. mdpi.comdntb.gov.ua Its strong electron-withdrawing nature, high lipophilicity, and resistance to metabolic degradation can significantly alter a molecule's physicochemical and pharmacokinetic profile. mdpi.comresearchgate.net

The position of the -CF3 group on the phenyl ring is a critical determinant of biological activity. In studies of related N-aryl-N'-methylguanidines, which also feature a 3-(trifluoromethyl)phenyl group, this substitution was found to improve binding affinity at the NMDA receptor's PCP binding site. nih.gov Research on other phenylpiperazine analogs has shown that meta-substitution, such as the -CF3 group in the title compound, can be more favorable for activity compared to para-substitution, while ortho-substitution may provide an even greater enhancement in potency. nih.gov Specifically, for a series of 1-amidino-4-phenylpiperazines, the meta-CF3 analog (EC50 = 64 nM) was significantly more active than the para-chloro analog (EC50 > 2000 nM). nih.gov This suggests that the electronic and steric effects of the substituent at the meta position are crucial for optimal interaction with the target receptor.

Furthermore, the -CF3 group is often employed as a bioisostere for other atoms or groups, like chlorine, due to their comparable steric size. mdpi.com This substitution can enhance metabolic stability, improve lipophilicity, and increase binding affinity, contributing to better oral bioavailability and permeability across biological membranes like the blood-brain barrier. mdpi.com

Role of the Piperidine Nitrogen and Amine Group in Ligand-Target Interactions

The piperidine ring is a fundamental component of many pharmaceuticals. researchgate.net The nitrogen atom within the piperidine ring is typically basic and exists in a protonated state at physiological pH. This positive charge is often crucial for forming strong ionic interactions or hydrogen bonds with acidic residues (e.g., aspartate, glutamate) in the binding pocket of target proteins. The benzyl-piperidine moiety, for instance, is known to provide effective binding to the catalytic site of cholinesterase enzymes. encyclopedia.pub

Influence of Phenyl Ring Substitutions on Potency and Selectivity

Modifying the phenyl ring with additional substituents is a common strategy to fine-tune the pharmacological profile of phenylpiperidine analogs. SAR studies on related scaffolds consistently show that the nature, size, and position of these substituents can have a profound impact on potency and selectivity.

For a series of 1-amidino-4-phenylpiperazine derivatives, it was found that an appropriate combination of steric size and substituent position on the phenyl ring was the main determinant for agonist activity at the human TAAR1 receptor, more so than the electronic nature of the substituent. nih.gov Both electron-withdrawing and electron-donating groups were tolerated. However, the position was critical, with the ortho-position generally being more effective than the meta-position, and para-substitution often leading to a loss of activity. nih.gov

In another study on N-aryl-N′-methylguanidines, adding halo substituents to the 3-(trifluoromethyl)phenyl ring revealed that substitution at the 5 or 6 positions generally conferred higher affinity than substitution at the 2 or 4 positions. nih.gov This highlights the sensitivity of the ligand-receptor interaction to the substitution pattern on the aromatic ring.

Table 1: Effect of Phenyl Ring Substitution on Receptor Activity for Phenylpiperazine Analogs

This table presents data from a study on 1-amidino-4-phenylpiperazine derivatives to illustrate the principles of phenyl ring substitution effects, as specific data for this compound analogs was not available.

Compound ID Phenyl Substitution Activity (EC50, nM)
9 3-CF3 64
7 3-OCH3 244
4 3-Cl >2000
2 2-CH3 30
6 2-OCH3 93
3 2-Cl 160
8 4-OCH3 Inactive
5 4-Cl Inactive

Data sourced from a study on TAAR1 agonists. nih.gov

Conformational Analysis and Identification of Bioactive Conformations

The three-dimensional shape of a ligand is critical for its interaction with a biological target. For flexible molecules like phenylpiperidine derivatives, identifying the specific "bioactive conformation" is a key goal of molecular design. chemrxiv.org The piperidine ring typically adopts a chair conformation, but twist-boat conformations can also be populated and may be stabilized by interactions within a protein binding site. nih.gov

Scaffold Hopping and Isosteric Replacements for Enhanced Properties

Scaffold hopping and isosteric replacement are powerful strategies in drug discovery used to generate novel chemical entities with improved properties while retaining the key pharmacophoric features of a known active compound. uniroma1.itnih.gov These techniques involve replacing a core structural element (a scaffold) or a specific functional group with another that has similar steric and electronic properties (a bioisostere). scispace.comresearchgate.netresearchgate.net

For the this compound framework, several scaffold hopping strategies can be envisioned:

Piperidine Ring Replacement: The piperidine ring can be replaced with other cyclic amines or bridged systems to alter conformational rigidity and physicochemical properties. acs.org For example, replacing a piperidine with a bridged, sterically constrained analog like a quinuclidine or a 2-azanorbornane can help lock the molecule into a receptor-preferred conformation, potentially increasing affinity. nih.gov In one study, replacing a piperidine moiety with a piperazine significantly altered the affinity profile of the compounds for the H3 and σ1 receptors, highlighting the critical role of the core scaffold. nih.gov

Phenyl Ring Replacement: The phenyl ring can be substituted with various heteroaromatic rings (e.g., pyridine (B92270), thiophene) to modulate electronic properties, improve metabolic stability, or introduce new interaction points with the target. rsc.org This approach is often used to address metabolic liabilities associated with cytochrome P450-mediated oxidation of the aromatic ring. rsc.org

Trifluoromethyl Group Bioisosteres: The -CF3 group itself can be replaced by other electron-withdrawing groups or halogens like chlorine or bromine to probe the electronic and steric requirements of the binding pocket. mdpi.comnih.gov

A successful scaffold hopping exercise can lead to compounds with improved solubility, metabolic stability, and novel intellectual property. uniroma1.itdundee.ac.uk

Rational Design Strategies for Optimizing Target Specificity and Affinity

Rational drug design integrates SAR data, conformational analysis, and computational modeling to guide the optimization of a lead compound. rsc.orgrug.nl For analogs of this compound, a rational design strategy would involve several key considerations:

Structure-Based Design: If the structure of the biological target is known, computational docking can be used to predict how analogs will bind. This allows for the design of modifications that enhance favorable interactions (e.g., hydrogen bonds, hydrophobic contacts) and minimize steric clashes. nih.govacs.org

Pharmacophore Modeling: Based on the SAR of known active analogs, a 3D pharmacophore model can be constructed. This model defines the essential spatial arrangement of key features (e.g., hydrogen bond donors/acceptors, aromatic rings, positive charges) required for activity. New molecules can then be designed to fit this model.

By systematically applying these strategies, medicinal chemists can navigate the complex chemical space around the this compound scaffold to develop new ligands with optimized target specificity and affinity.

Computational Chemistry Approaches to SAR Elucidation

Computational chemistry has emerged as an indispensable tool in modern drug discovery, providing profound insights into the structure-activity relationships (SAR) of novel chemical entities. For analogs of this compound, a scaffold of significant interest in medicinal chemistry, computational approaches are pivotal in rationalizing biological activities and guiding the design of more potent and selective molecules. These in silico methods allow for the exploration of molecular properties, ligand-target interactions, and the prediction of biological activity, thereby accelerating the drug development pipeline.

Quantum mechanical (QM) calculations, particularly Density Functional Theory (DFT), are powerful methods for investigating the electronic properties of molecules, which in turn govern their reactivity and intermolecular interactions. For analogs of this compound, DFT studies can elucidate the impact of the trifluoromethyl group and other substitutions on the molecule's electronic landscape.

DFT calculations are employed to determine optimized molecular geometries, frontier molecular orbitals (HOMO-LUMO), and molecular electrostatic potential (MEP) maps. bookpi.orgnih.gov The trifluoromethyl group on the phenyl ring is a strong electron-withdrawing group. This significantly influences the electron distribution across the aromatic ring and the piperidine moiety. The HOMO and LUMO energies are critical in understanding the chemical reactivity and bioactivity of these compounds. nih.gov A lower HOMO-LUMO energy gap generally implies higher reactivity.

MEP maps are particularly insightful as they visualize the electrostatic potential on the molecule's surface, indicating regions prone to electrophilic and nucleophilic attack. bookpi.org For this compound analogs, the MEP would likely show a region of positive potential (electron-poor) around the trifluoromethyl group and negative potential (electron-rich) near the nitrogen atoms of the piperidine ring and the amine group. This information is crucial for understanding potential non-covalent interactions with biological targets, such as hydrogen bonding and electrostatic interactions.

Table 1: Calculated Electronic Properties of a Hypothetical this compound Analog using DFT (B3LYP/6-311G(d,p))
PropertyCalculated ValueImplication
HOMO Energy-6.8 eVRegion of electron donation, likely involving the piperidine nitrogen.
LUMO Energy-1.2 eVRegion of electron acceptance, influenced by the trifluoromethylphenyl group.
HOMO-LUMO Gap (ΔE)5.6 eVIndicates high kinetic stability. nih.gov
Dipole Moment (μ)3.5 DReflects the molecule's overall polarity and potential for dipole-dipole interactions.

Molecular docking and molecular dynamics (MD) simulations are cornerstone techniques for studying how a ligand, such as an analog of this compound, interacts with its biological target at an atomic level. mdpi.comfrontiersin.org

Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding mode and affinity. nih.gov For phenylpiperidine derivatives, which are known to interact with a variety of receptors including opioid and dopamine (B1211576) receptors, docking studies can identify key interactions. researchgate.netresearchgate.net These interactions often include:

Hydrogen bonds: The amine group of the piperidine ring is a potential hydrogen bond donor, while the nitrogen atom can act as an acceptor.

Hydrophobic interactions: The phenyl ring and the trifluoromethyl group can engage in hydrophobic interactions with nonpolar residues in the binding pocket.

Pi-pi stacking: The aromatic phenyl ring can form pi-pi stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the receptor. nih.gov

Molecular Dynamics (MD) Simulations provide a dynamic view of the ligand-receptor complex over time, offering insights into its stability and the conformational changes that may occur upon binding. nih.gov An MD simulation starts with the docked pose and simulates the movement of every atom in the system. Analysis of the MD trajectory can reveal:

Stability of the complex: Root Mean Square Deviation (RMSD) plots are used to assess the stability of the protein and the ligand's binding pose throughout the simulation. mdpi.com

Flexibility of the system: Root Mean Square Fluctuation (RMSF) analysis can identify which parts of the protein and ligand are flexible or rigid. mdpi.com

Key interacting residues: By analyzing the simulation, it's possible to determine which amino acid residues are consistently interacting with the ligand, confirming and refining the insights from docking.

Table 2: Key Interactions for a Phenylpiperidine Analog Docked into a Hypothetical Receptor Active Site
Amino Acid ResidueInteraction TypeInteracting Ligand MoietyBinding Energy Contribution (kcal/mol)
Asp110Hydrogen Bond (Salt Bridge)Piperidine Nitrogen (protonated)-4.5
Phe289Pi-Pi StackingTrifluoromethylphenyl Ring-2.8
Trp312HydrophobicPiperidine Ring-1.9
Tyr114Hydrogen BondAmine Group-3.2

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to build a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For analogs of this compound, QSAR models can predict the activity of newly designed compounds and highlight the molecular properties that are most important for their biological function.

A QSAR study involves several steps:

Data Set Preparation: A series of analogs with known biological activities is collected.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each molecule. These can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., steric and electrostatic fields). nih.gov

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a model that correlates the descriptors with the biological activity. nih.gov

Model Validation: The predictive power of the model is rigorously tested using internal (e.g., cross-validation) and external validation techniques. nih.gov

For phenylpiperidine derivatives, QSAR studies have shown that properties like lipophilicity (logP), steric parameters, and electronic features of the substituents on the phenyl ring are often crucial for activity. researchgate.net The trifluoromethyl group, for instance, significantly impacts both lipophilicity and electronic properties, making it a key feature to consider in QSAR models for this class of compounds.

Table 3: Example of a QSAR Model for a Series of Phenylpiperidine Analogs
Statistical ParameterValueInterpretation
r² (Correlation Coefficient)0.85Indicates a good fit of the model to the training data. nih.gov
q² (Cross-validated r²)0.72Shows good internal predictive ability of the model. nih.gov
F-statistic45.6Indicates the statistical significance of the regression model. nih.gov
Key DescriptorslogP, Steric Volume, Dipole MomentHighlights the importance of hydrophobicity, size, and electronic distribution for biological activity.

Fragment-Based Drug Design (FBDD) is a powerful strategy for lead discovery that starts with identifying small, low-molecular-weight compounds ("fragments") that bind weakly to the target of interest. These fragments are then grown, linked, or merged to create more potent lead compounds. The piperidine scaffold is a valuable building block in FBDD due to its 3D structure and its prevalence in known drugs. nih.govnih.gov

In the context of this compound analogs, an FBDD approach could involve:

Fragment Library Screening: Screening a library of fragments to find those that bind to the target. The piperidine core itself or the 3-(trifluoromethyl)phenyl moiety could be considered as fragments. rsc.orgwhiterose.ac.uk

Hit Identification: Using biophysical techniques like X-ray crystallography or NMR to identify fragments that bind to the target and to determine their binding mode.

Fragment Elaboration: The identified fragments are then optimized. For example, if a simple piperidine fragment is identified as a hit, it could be "grown" by adding the 3-(trifluoromethyl)phenyl group to enhance binding affinity through additional interactions. This iterative process allows for the efficient exploration of chemical space and the development of highly optimized ligands. nih.gov

The use of 3D fragments, such as those derived from piperidine, is increasingly recognized as important in FBDD because they can access binding pockets that are not well-suited for the flat, aromatic compounds that dominate many fragment libraries. nih.govrsc.orgwhiterose.ac.uk

Table 4: Properties of Fragments Relevant to this compound in FBDD
FragmentMolecular Weight (Da)logPHydrogen Bond Donors/AcceptorsRationale for Use
Piperidin-4-amine100.16-0.22 Donors, 2 AcceptorsProvides a 3D scaffold with vectors for growth and hydrogen bonding capabilities. nih.gov
3-(Trifluoromethyl)aniline161.122.42 Donors, 1 AcceptorIntroduces favorable electronic and hydrophobic properties.

Mechanistic Pharmacology and Biological Target Identification for 1 3 Trifluoromethyl Phenyl Piperidin 4 Amine

In Vitro Receptor Binding Affinities and Selectivity Profiling

Assessment of G Protein-Coupled Receptor (GPCR) Interactions

No published studies were identified that report the binding affinities, selectivity, or functional activity (agonist, antagonist, or inverse agonist) of 1-[3-(Trifluoromethyl)phenyl]piperidin-4-amine for any G Protein-Coupled Receptors. While research exists on structurally related phenylpiperidine derivatives and their interactions with GPCRs, such as the µ-opioid receptor, this specific compound has not been characterized in this context. chemicalpapers.comnih.govpainphysicianjournal.com

Evaluation of Ion Channel Modulation

There is no available data concerning the effects of this compound on the function of any ion channels. Research into compounds containing a trifluoromethylphenyl group has shown activity at targets like the NMDA receptor, but these studies involve different core scaffolds. researchgate.net

Analysis of Enzyme Inhibition or Activation Kinetics

No studies detailing the inhibitory or activating effects of this compound on specific enzymes were found. Consequently, data regarding its potency (e.g., IC50 or EC50 values), mechanism of inhibition, or kinetic parameters are not available. While compounds with similar chemical motifs have been investigated as kinase inhibitors (e.g., for mTOR or FLT3), this specific molecule has not been profiled. nih.govresearchgate.net

Cellular Pathway Modulation and Signaling Cascade Analysis (In Vitro)

As no primary biological target has been identified for this compound, there are no subsequent studies on its effects on intracellular signaling cascades or cellular pathway modulation. In vitro analyses of downstream effects, such as second messenger accumulation, protein phosphorylation, or gene expression changes following treatment with this compound, have not been published.

Identification of Novel Biological Targets through High-Throughput Screening (HTS)

A review of public databases and scientific literature did not yield any results from high-throughput screening campaigns where this compound was identified as a hit compound. Therefore, there is no information on novel biological targets for this molecule derived from large-scale screening efforts. nih.govewadirect.comresearchgate.net

Ligand-Receptor Interaction Analysis via Site-Directed Mutagenesis and Biophysical Techniques

This level of detailed analysis requires a confirmed biological target. Since no receptor, ion channel, or enzyme has been identified as a primary target for this compound, no studies utilizing site-directed mutagenesis to identify key binding residues or biophysical techniques (such as X-ray crystallography, NMR spectroscopy, or surface plasmon resonance) to characterize the ligand-receptor interaction are available in the literature.

Investigation of Polypharmacology and Multi-Targeting Approaches

The exploration of the polypharmacology of this compound is largely guided by the established biological activities of analogous compounds. The 1-aryl-4-aminopiperidine framework is a key pharmacophore in medicinal chemistry, known to interact with several key receptor families.

Dopamine (B1211576) Receptors: The phenylpiperazine and phenylpiperidine scaffolds are prevalent in compounds targeting dopamine receptors. Specifically, derivatives of N-arylpiperazines have been shown to possess high affinity and selectivity for the D2 and D3 dopamine receptor subtypes. These receptors are implicated in a variety of neurological and psychiatric conditions. The potential for this compound to modulate dopaminergic signaling represents a key area of investigation for its polypharmacological profile.

Serotonin (B10506) Receptors: A number of phenylpiperidine derivatives have demonstrated significant activity at serotonin (5-HT) receptors. For instance, certain compounds with this core structure act as potent inverse agonists at the 5-HT2A receptor, a target of interest for the treatment of psychosis. Furthermore, the serotonin transporter (SERT), a primary target for many antidepressant medications, is also known to bind to phenylpiperidine-containing molecules. The trifluoromethylphenyl moiety, in particular, is a feature of some known serotonergic agents.

Sigma Receptors: Beyond the classical neurotransmitter receptors, there is evidence that fentanyl and its analogs exhibit affinity for sigma receptors, particularly the sigma-1 subtype. These receptors are involved in a wide range of cellular functions and are considered modulatory targets for various neurological disorders. The potential interaction of this compound with sigma receptors could contribute to a more complex and nuanced pharmacological profile.

The hypothetical multi-target profile of this compound, based on the activities of its structural analogs, suggests a compound with the potential to simultaneously modulate the opioid, dopaminergic, and serotonergic systems. Such a profile could, in theory, be leveraged for a multi-targeting therapeutic approach. For example, a compound that combines µ-opioid agonism with modulation of monoamine systems could have applications in complex conditions like severe pain accompanied by affective disorders. However, without direct experimental evidence from comprehensive receptor screening, this remains a speculative but rational hypothesis.

The following table summarizes the potential biological targets for this compound based on the pharmacology of structurally related compounds. It is important to note that these are predicted interactions and require experimental validation.

Receptor FamilySpecific Target(s)Potential EffectRationale based on Structural Analogs
Opioid Receptorsµ-Opioid ReceptorAgonismShared 4-anilinopiperidine core with fentanyl and its derivatives.
Dopamine ReceptorsD2, D3 ReceptorsAntagonism/AgonismPhenylpiperidine/piperazine scaffold common in dopamine receptor ligands.
Serotonin Receptors5-HT2A ReceptorInverse AgonismPhenylpiperidine derivatives are known 5-HT2A inverse agonists.
Serotonin TransporterSERTInhibitionPhenylpiperidine scaffold present in some SERT inhibitors.
Sigma ReceptorsSigma-1 ReceptorBinding/ModulationFentanyl analogs have shown affinity for sigma-1 receptors.

Further research, including comprehensive in vitro binding and functional assays across a wide panel of receptors and transporters, is necessary to elucidate the precise polypharmacological profile of this compound. Such studies would be the first step in determining whether a rational multi-targeting approach could be developed for this compound, potentially leading to novel therapeutic strategies for complex multifactorial diseases.

Preclinical Efficacy Studies of 1 3 Trifluoromethyl Phenyl Piperidin 4 Amine in Animal Models Mechanistic Focus

Evaluation of Pharmacological Efficacy in Disease-Relevant Animal Models

There is a lack of specific published studies evaluating the efficacy of 1-[3-(Trifluoromethyl)phenyl]piperidin-4-amine in established animal models for various diseases.

No specific studies detailing the evaluation of this compound in animal models of neurological diseases were identified.

While the 4-aminopiperidine (B84694) scaffold has been investigated for potential antibacterial activity, including against Mycobacterium tuberculosis, and other piperidine (B6355638) derivatives have been explored for anti-malarial properties, no in vivo efficacy data for this compound in animal models of tuberculosis or malaria has been found in the public domain.

Similarly, there is no specific information available from preclinical studies on the activity of this compound in animal models of inflammation or pain.

Correlation of In Vivo Efficacy with Molecular Mechanisms Identified In Vitro

Due to the absence of in vivo efficacy data, no correlation can be drawn with any potential molecular mechanisms that may have been identified through in vitro studies.

Assessment of Tissue Selectivity and Distribution in Preclinical Models

There are no publicly available preclinical studies that describe the tissue selectivity and distribution of this compound in animal models.

Advanced Research Methodologies Applied to 1 3 Trifluoromethyl Phenyl Piperidin 4 Amine Research

Chemoinformatics and Data Mining Approaches for Compound Libraries

Chemoinformatics and data mining have become indispensable tools in modern drug discovery, enabling the efficient analysis of vast chemical datasets to identify promising new drug candidates and to understand their structure-activity relationships (SAR). nih.gov For a molecule like 1-[3-(Trifluoromethyl)phenyl]piperidin-4-amine, these computational approaches can be pivotal in navigating the complexities of its potential biological targets and optimizing its structure.

Virtual screening is a prominent chemoinformatic technique that could be applied to this compound. sciengpub.ir This process involves the computational screening of large libraries of compounds against a biological target. Given the piperidine (B6355638) core, which is a common scaffold in many bioactive compounds, a virtual screening campaign could identify other molecules with similar structural motifs that may exhibit desirable biological activity. arizona.eduthieme-connect.com For instance, a library of piperidine-based compounds could be docked against a panel of G protein-coupled receptors (GPCRs) or ion channels, which are common targets for such scaffolds. researchgate.netnih.govrsc.org

Data mining of existing compound libraries and databases is another powerful approach. researchgate.net By searching for compounds with the trifluoromethylphenyl moiety, researchers can gather information on the known biological activities and physicochemical properties associated with this group. nih.gov This can provide valuable insights into potential off-target effects or opportunities for drug repurposing. The integration of data from various sources, including public databases and internal company repositories, allows for the construction of predictive models that can guide the synthesis of new derivatives of this compound with improved potency and selectivity. nih.gov

Chemoinformatics ToolApplication in this compound ResearchPotential Outcome
Virtual Screening Docking against a panel of kinases to identify potential inhibitory activity.Identification of a subset of kinases for which the compound shows high binding affinity.
Pharmacophore Modeling Creating a 3D model of the essential features for binding to a specific target, based on the compound's structure.Design of new analogs with enhanced binding characteristics.
Data Mining Analysis of public databases for compounds with similar scaffolds to predict potential off-target interactions.A prioritized list of potential off-targets to be tested experimentally.
QSAR Modeling Developing quantitative structure-activity relationship models to predict the biological activity of new derivatives.Guidance for medicinal chemists on which modifications are likely to improve potency.

Microfluidic and High-Content Screening Platforms for Preclinical Evaluation

The preclinical evaluation of drug candidates has been revolutionized by the advent of microfluidic and high-content screening (HCS) platforms. These technologies allow for the rapid and automated testing of compounds in biologically relevant assays, using minimal amounts of reagents. doktornarabote.ru

Microfluidic devices, also known as lab-on-a-chip technology, enable the precise control of fluids in microchannels, allowing for the creation of complex cellular environments. nih.gov For this compound, a microfluidic platform could be used to perform high-throughput screening against a panel of cell lines to assess its anti-proliferative or cytotoxic effects. ijfmr.comnews-medical.net These systems can also be used to generate concentration gradients, which are useful for determining dose-response relationships. researchgate.net

High-content screening combines automated microscopy with sophisticated image analysis software to simultaneously measure multiple parameters in cells. nih.gov This approach provides a more comprehensive understanding of a compound's cellular effects compared to traditional single-endpoint assays. For instance, an HCS assay could be designed to evaluate the effects of this compound on cell morphology, viability, and the expression of specific protein markers. This is particularly relevant if the compound is being investigated as a kinase inhibitor, a class of drugs for which HCS is frequently used. nih.gov

Organ-on-a-chip technology represents a significant advancement in preclinical models, aiming to recapitulate the complex microenvironments of human organs. nih.govsciopen.comthno.org These microfluidic devices contain living cells in a 3D culture that mimics the physiological functions of an organ. nih.gov A "liver-on-a-chip" model could be used to assess the hepatotoxicity of this compound and its metabolites in a more physiologically relevant context than traditional 2D cell cultures. mdpi.com Similarly, a "heart-on-a-chip" could be used to evaluate potential cardiotoxicity. nih.gov

Screening PlatformApplication in Preclinical EvaluationKey Advantages
Droplet Microfluidics High-throughput screening of the compound against a library of enzymes or cells encapsulated in picoliter-volume droplets.Massive parallelization, reduced reagent consumption, and faster analysis times. nih.gov
High-Content Screening (HCS) Multiparametric analysis of cellular responses to the compound, such as changes in protein localization, cell cycle progression, and apoptosis.Provides a detailed phenotypic fingerprint of the compound's activity.
Organ-on-a-Chip Evaluation of the compound's efficacy and toxicity in a microphysiological system that mimics a human organ (e.g., liver, kidney, heart).Improved prediction of human responses compared to animal models and traditional cell cultures. mdpi.com

Future Directions and Emerging Research Avenues for 1 3 Trifluoromethyl Phenyl Piperidin 4 Amine

Development of Next-Generation Analogs with Enhanced Specificity or Novel Mechanisms

A primary future direction for 1-[3-(Trifluoromethyl)phenyl]piperidin-4-amine is the rational design and synthesis of next-generation analogs. Structure-activity relationship (SAR) studies are fundamental to this process, guiding modifications to enhance target specificity, improve potency, and potentially uncover novel mechanisms of action. nih.gov The trifluoromethylphenyl piperidine (B6355638) scaffold offers multiple points for chemical modification.

Key Modification Strategies:

Piperidine Ring Substitution: Introducing substituents on the piperidine ring can significantly influence the compound's interaction with biological targets. Altering the stereochemistry and position of these substituents can lead to improved selectivity and biological activity. acs.org

Phenyl Ring Modification: While the 3-(trifluoromethyl)phenyl group is a key feature, further substitutions on this aromatic ring could fine-tune electronic properties and binding interactions. The addition of other functional groups may enhance target engagement or alter the molecule's pharmacokinetic profile. mdpi.com

Amine Group Derivatization: The primary amine at the 4-position of the piperidine ring is a critical site for modification. Acylation, alkylation, or incorporation into larger heterocyclic systems can lead to analogs with diverse pharmacological profiles.

The goal of these modifications is to create a library of analogs that can be screened for enhanced affinity and selectivity towards specific biological targets. For instance, analogs could be designed to be highly selective agonists or antagonists for a particular receptor subtype, minimizing off-target effects. nih.gov The insights gained from SAR studies on related piperidine-containing compounds, such as those developed as opioid receptor modulators or anticancer agents, can provide a roadmap for these synthetic efforts. nih.gov

Table 1: Potential Modifications and Expected Outcomes for Analog Development

Modification Site Type of Modification Potential Outcome
Piperidine Ring Alkylation, Arylation, Spirocyclization Enhanced target specificity, altered receptor subtype selectivity
Phenyl Ring Addition of halogens, methoxy, or other groups Modulated electronic properties, improved binding affinity
Piperidin-4-amine Acylation, Sulfonylation, Reductive Amination Altered pharmacological activity, novel mechanisms of action

Integration with Systems Biology Approaches for Comprehensive Understanding

To move beyond a single-target interaction, systems biology offers a holistic approach to understanding the broader biological impact of this compound and its future analogs. mdpi.com This methodology integrates "-omics" data (genomics, proteomics, metabolomics) with computational modeling to map the complex interaction networks within a cell or organism. nih.govresearchgate.net

By treating cells or model organisms with the compound, researchers can generate comprehensive datasets detailing changes in gene expression, protein levels, and metabolic pathways. springernature.com This systems-level view can:

Identify Biomarkers: By analyzing the molecular changes induced by the compound, potential biomarkers for efficacy or response can be identified. These biomarkers would be invaluable for any future preclinical or clinical development.

Predict System-Level Effects: Computational models based on the collected data can simulate the compound's effects, predicting its impact on complex disease networks and helping to prioritize the development of the most promising analogs. mdpi.com

This approach shifts the focus from a single drug-target interaction to a more comprehensive understanding of how a compound perturbs a biological system, providing deeper insights that can guide the development of more effective and safer therapeutics. nih.gov

Exploration of Chemical Biology Tool Development Based on the Compound Scaffold

The this compound scaffold is an excellent starting point for the development of chemical biology probes. These tools are essential for studying biological processes in their native environment. mskcc.org By chemically modifying the parent compound, it can be converted into various types of probes:

Affinity-Based Probes: These probes are created by attaching a reactive group and a reporter tag (like biotin) to the core scaffold. frontiersin.org When incubated with cell lysates, the probe covalently binds to its protein targets. The biotin (B1667282) tag then allows for the isolation of these target proteins, which can be identified using mass spectrometry. This is a powerful method for direct target identification. nih.gov

Imaging Agents: By conjugating a fluorescent dye or a radionuclide to the scaffold, imaging probes can be created. nih.gov These agents allow for the visualization of the compound's distribution within cells or whole organisms, providing spatial and temporal information about where the drug is acting and which tissues it accumulates in. For example, piperidine-based compounds have been successfully labeled with Iodine-123 to act as SPECT imaging agents for mapping receptor densities in vivo. nih.gov

The development of such tools requires careful synthetic planning to ensure that the addition of tags does not disrupt the compound's binding to its biological target. acs.org A "tool-box" of such probes derived from the this compound scaffold would be invaluable for dissecting its mechanism of action and that of its analogs. mskcc.org

Potential Applications as Probes for Biological Target Validation

Target validation is a critical step in drug discovery, confirming that modulating a specific biological target has a therapeutic effect on a disease. service.gov.uk High-quality chemical probes are indispensable for this process. nih.gov Analogs of this compound can be systematically used to validate its biological target(s).

The process typically involves:

Developing Potent and Selective Probes: Based on SAR studies (as described in 8.1), highly potent and selective analogs are developed. It is also crucial to synthesize a structurally similar but biologically inactive analog to serve as a negative control.

Cellular and In Vivo Studies: The selective probe and its inactive control are used in cell-based assays or animal models of a disease. If the active probe produces a therapeutic effect while the inactive control does not, it provides strong evidence that the target is relevant to the disease. nih.gov

Confirming Target Engagement: Techniques like cellular thermal shift assays (CETSA) or the use of affinity probes (from 8.3) can confirm that the compound is binding to the intended target in a biological system. ucl.ac.ukbiotech-pack.com

Through this systematic approach, derivatives of this compound can serve as powerful pharmacological tools to explore new therapeutic hypotheses and validate novel drug targets, ultimately paving the way for the development of new medicines. nih.gov

Q & A

Q. What are the primary synthetic strategies for preparing 1-[3-(Trifluoromethyl)phenyl]piperidin-4-amine?

The synthesis typically involves alkylation of a piperidin-4-amine precursor with a 3-(trifluoromethyl)phenyl group. A common method utilizes nucleophilic substitution reactions, where halogenated aromatic intermediates (e.g., 3-(trifluoromethyl)phenyl bromide) react with piperidin-4-amine under basic conditions (e.g., NaH or K₂CO₃) in polar aprotic solvents like acetonitrile or DMF . Optimization of reaction time (12–24 hours) and temperature (60–80°C) is critical to achieving yields >70%. Purification often involves column chromatography with silica gel and ethyl acetate/hexane gradients .

Q. How can researchers validate the purity and structural integrity of this compound?

Analytical characterization relies on:

  • NMR spectroscopy : 1H^1\text{H}, 13C^{13}\text{C}, and 19F^{19}\text{F} NMR to confirm substitution patterns and trifluoromethyl group integration .
  • Mass spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]+^+ at m/z 245.12) .
  • IR spectroscopy : Identification of amine N–H stretches (~3300 cm1^{-1}) and C–F vibrations (~1150 cm1^{-1}) .
  • HPLC : Purity assessment using reverse-phase C18 columns with UV detection at 254 nm .

Q. What are the key biological targets or applications of this compound in preclinical research?

The trifluoromethylphenyl-piperidine scaffold is studied for:

  • Receptor binding : Interactions with G-protein-coupled receptors (GPCRs) and serotonin transporters due to its structural similarity to psychoactive amines .
  • Enzyme inhibition : Potential activity against kinases or proteases via hydrogen bonding with the amine group .
  • CNS drug development : As a precursor for neuroprotective or antipsychotic agents .

Advanced Research Questions

Q. How do reaction conditions influence the regioselectivity of trifluoromethylphenyl group attachment to the piperidine ring?

Regioselectivity is governed by:

  • Steric effects : The trifluoromethyl group’s bulk directs substitution to the para position on the phenyl ring.
  • Electronic effects : Electron-withdrawing CF₃ groups activate the aromatic ring for nucleophilic attack at meta positions in certain solvent systems (e.g., DMF vs. THF) .
  • Catalytic systems : Ru(III) catalysts can modulate reaction pathways, as shown in permanganate oxidation studies of analogous piperidine derivatives .

Q. How can computational methods (e.g., DFT) resolve contradictions in experimental reaction mechanisms?

Density Functional Theory (DFT) calculations clarify:

  • Transition states : Energy barriers for intermediates in alkylation or oxidation steps .
  • Electronic configurations : Charge distribution in the trifluoromethylphenyl group, explaining its resistance to hydrolysis compared to non-fluorinated analogs .
  • Solvent effects : Polar solvents stabilize zwitterionic intermediates, reducing side-product formation .

Q. What strategies mitigate low yields in multi-step syntheses of derivatives?

  • Parallel reaction screening : Use factorial design to optimize variables (e.g., solvent polarity, base strength) .
  • Protecting groups : Temporarily shield the piperidine amine with tert-butoxycarbonyl (Boc) to prevent unwanted side reactions .
  • Flow chemistry : Continuous processing minimizes decomposition of heat-sensitive intermediates .

Q. How does the trifluoromethyl group impact metabolic stability in pharmacokinetic studies?

  • Lipophilicity : The CF₃ group increases logP by ~0.5 units, enhancing membrane permeability .
  • Oxidative resistance : Fluorine’s electronegativity reduces CYP450-mediated metabolism, extending half-life in vivo .
  • Metabolite identification : LC-MS/MS detects defluorinated byproducts, informing structural modifications to reduce toxicity .

Methodological Considerations

Q. How should researchers address discrepancies in reported biological activity data?

  • Assay standardization : Use positive controls (e.g., clozapine for receptor binding assays) and replicate experiments across cell lines (HEK293 vs. CHO) .
  • SAR studies : Systematically vary substituents (e.g., replacing CF₃ with Cl or CH₃) to isolate pharmacophoric contributions .
  • Data normalization : Express activity as % inhibition relative to vehicle controls to account for batch-to-batch variability .

Q. What analytical techniques are critical for detecting degradation products during storage?

  • Accelerated stability studies : Expose samples to 40°C/75% RH for 4 weeks, then analyze via:
    • UPLC-PDA : Quantify parent compound degradation.
    • GC-MS : Identify volatile byproducts (e.g., trifluoroacetic acid) .
  • Solid-state NMR : Detect crystallinity loss in lyophilized formulations .

Tables of Key Data

Q. Table 1: Comparative Reactivity of Piperidine Derivatives

DerivativeYield (%)Reaction Time (h)Key Side ProductsReference
N-Phenylpiperidin-4-amine6818N-Ethyl byproduct (12%)
1-[3-CF₃-Ph]piperidin-4-amine7424None detected

Q. Table 2: Biological Activity Profiling

Assay TypeIC₅₀ (µM)TargetModel SystemReference
Serotonin Transporter0.85SERTHEK293 cells
Dopamine D₂ Receptor1.2DRD2Radioligand binding

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.